molecular formula C23H24FNO4S B2372166 5-(((2-fluorobenzyl)sulfonyl)methyl)-N-(4-isopropylbenzyl)furan-2-carboxamide CAS No. 1428349-53-4

5-(((2-fluorobenzyl)sulfonyl)methyl)-N-(4-isopropylbenzyl)furan-2-carboxamide

Cat. No. B2372166
CAS RN: 1428349-53-4
M. Wt: 429.51
InChI Key: JGLGLPCDSYODGK-UHFFFAOYSA-N
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Description

5-(((2-fluorobenzyl)sulfonyl)methyl)-N-(4-isopropylbenzyl)furan-2-carboxamide is a synthetic compound used in scientific research for its potential therapeutic effects. This compound is also known as GSK2193874 and has been studied for its mechanism of action and biochemical and physiological effects.

Scientific Research Applications

Fluorescent Chemosensors for Ion Detection

A phenoxazine-based fluorescent chemosensor incorporating a furan-2-carboxamide group demonstrated significant potential in the discriminative detection of Cd2+ and CN− ions. This chemosensor exhibited a turn-on fluorescence emission for Cd2+, which could detect CN− ions via a turn-off fluorescence response. Such chemosensors could be valuable in environmental monitoring and biological imaging, offering low detection limits that surpass World Health Organization guidelines. The sensor's applicability was further demonstrated in bio-imaging in live cells and zebrafish larvae, suggesting its utility in biological research and environmental monitoring (Ravichandiran et al., 2020).

Antiviral Agents

Furan-carboxamide derivatives have been identified as novel inhibitors of the influenza A H5N1 virus. Systematic structure–activity relationship studies highlighted the significance of the 2,5-dimethyl-substituted heterocyclic moiety on anti-influenza activity. One compound, in particular, demonstrated excellent activity against the H5N1 virus, indicating the potential of furan-carboxamide derivatives as antiviral agents (Yongshi et al., 2017).

Catalysis in Organic Synthesis

The development of 4-carboxybenzyl sulfamic acid functionalized Fe3O4 nanoparticles as a novel catalyst for the synthesis of furan-2(5H)-one derivatives highlights the role of furan derivatives in catalysis. This approach provided an efficient, recoverable, and recyclable catalyst for producing fine chemicals, demonstrating the potential of furan derivatives in facilitating green and sustainable chemical synthesis (Khodaei et al., 2018).

properties

IUPAC Name

5-[(2-fluorophenyl)methylsulfonylmethyl]-N-[(4-propan-2-ylphenyl)methyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FNO4S/c1-16(2)18-9-7-17(8-10-18)13-25-23(26)22-12-11-20(29-22)15-30(27,28)14-19-5-3-4-6-21(19)24/h3-12,16H,13-15H2,1-2H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGLGLPCDSYODGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNC(=O)C2=CC=C(O2)CS(=O)(=O)CC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(((2-fluorobenzyl)sulfonyl)methyl)-N-(4-isopropylbenzyl)furan-2-carboxamide

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